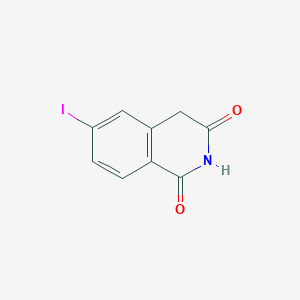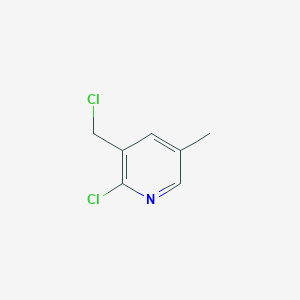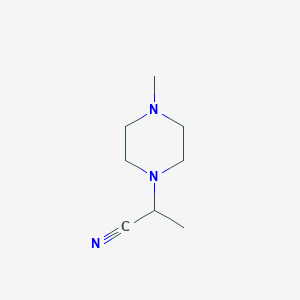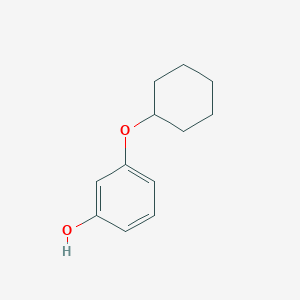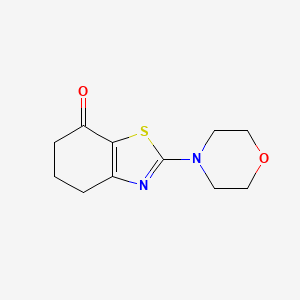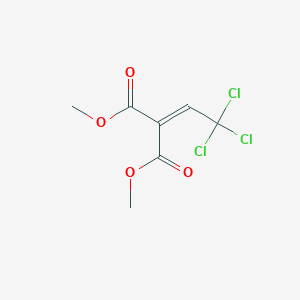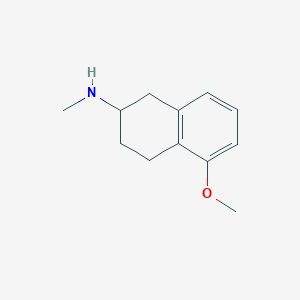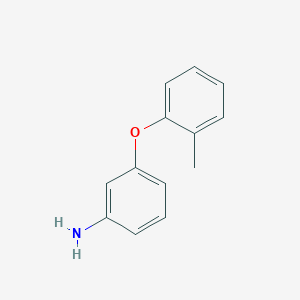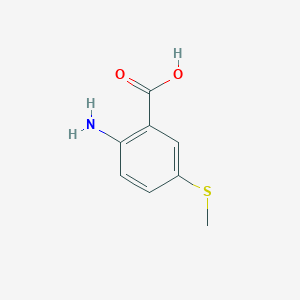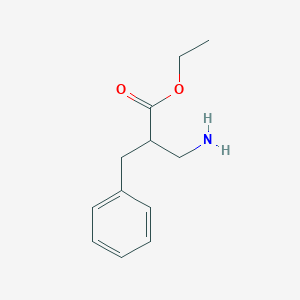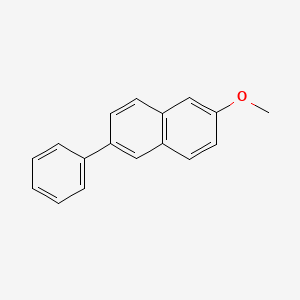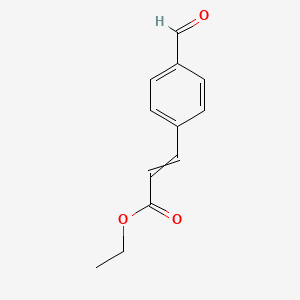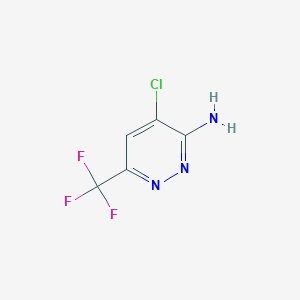
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine is a chemical compound with the molecular formula C5H3ClF3N3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of chloro and trifluoromethyl groups on the pyridazine ring significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-chloro-3-nitropyridazine with trifluoromethylating agents under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of 4-Chloro-6-(trifluoromethyl)pyridazin-3-amine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents like ethanol.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids in solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions include substituted pyridazines, pyridazine N-oxides, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-pyridazinamine: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
6-Trifluoromethyl-3-pyridazinamine: Lacks the chloro group, affecting its chemical properties and applications.
4-Bromo-6-trifluoromethyl-3-pyridazinamine: Similar structure but with a bromo group instead of chloro, leading to different reactivity in substitution reactions.
Uniqueness
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine is unique due to the combined presence of chloro and trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C5H3ClF3N3 |
|---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-2-1-3(5(7,8)9)11-12-4(2)10/h1H,(H2,10,12) |
InChI Key |
ZYXIWSKXWCDGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1C(F)(F)F)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N4,N4-Diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8793021.png)
![2-Azaspiro[5.5]undec-1-ene](/img/structure/B8793024.png)
